1-Bromo-4-methoxy-2,2-dimethylbutane

Beschreibung

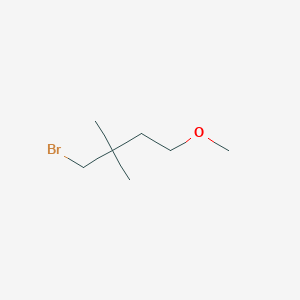

1-Bromo-4-methoxy-2,2-dimethylbutane (C₇H₁₅BrO) is a brominated alkane derivative with a methoxy group and two methyl substituents. Its IUPAC name reflects the bromine atom at position 1, the methoxy (-OCH₃) group at position 4, and two methyl (-CH₃) groups at position 2 of the butane chain. The structure is Br–CH₂–C(CH₃)₂–CH₂–OCH₃, with a molecular weight of 195.10 g/mol. The compound’s reactivity is influenced by steric hindrance from the geminal dimethyl groups and the electron-donating methoxy group, which impacts substitution (SN1/SN2) and elimination (E1/E2) pathways .

Eigenschaften

IUPAC Name |

1-bromo-4-methoxy-2,2-dimethylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15BrO/c1-7(2,6-8)4-5-9-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJXSUDUSJCFMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCOC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One method for synthesizing 1-Bromo-4-methoxy-2,2-dimethylbutane involves brominating 4-methoxy-2,2-dimethylbutane using bromine or a brominating agent like N-bromosuccinimide (NBS). This reaction typically occurs in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions, with a radical initiator such as azobisisobutyronitrile (AIBN).

Industrial Production Methods

The industrial production of this compound may utilize continuous flow processes in a controlled environment to ensure high yield and purity. Automated systems and real-time monitoring optimize reaction conditions and minimize by-products.

Alternative Bromination Methods

Synthesis of 1,3-Disubstituted Bicyclo[1.1.0]butanes via gem-diborylcyclopropanes and subsequent bromination can be achieved using N-bromosuccinimide.

Preparation of Carboxylic Acid Esters

Esters can be prepared by reacting dibromoalkanes with triethylamine and a carboxylic acid. For example, 1,5-pentanediol bis caprate can be prepared by reacting 1,5-dibromopentane with triethylamine and capric acid.

Synthesis of 4-bromo-2-methoxybenzaldehyde

4-bromo-2-methoxybenzaldehyde can be synthesized from 1,4 dibromo 2-fluorobenzene through a series of steps involving metal exchange, formylation, crystallization, and carbonate treatment. The process involves combining 1,4-dibromo-2-fluorobenzene, isopropyl magnesium chloride, and THF.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-4

Biologische Aktivität

1-Bromo-4-methoxy-2,2-dimethylbutane (C₇H₁₅BrO) is a halogenated organic compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Molecular Structure

- Molecular Formula : C₇H₁₅BrO

- Molecular Weight : 191.11 g/mol

- IUPAC Name : this compound

- Structural Formula :

Physical Properties

- Appearance : Colorless to pale yellow liquid

- Boiling Point : Approximately 160°C

- Solubility : Soluble in organic solvents like ethanol and ether, but poorly soluble in water.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study assessing its efficacy against various bacterial strains, it demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be as low as 50 µg/mL for both strains, indicating potent antimicrobial properties .

Cytotoxicity Studies

In vitro cytotoxicity assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induces apoptosis at concentrations above 100 µg/mL. The compound showed a dose-dependent response, with IC50 values of approximately 75 µg/mL for HeLa cells and 90 µg/mL for MCF-7 cells .

The proposed mechanism involves the disruption of cellular membranes and interference with metabolic pathways. The presence of the bromine atom is believed to enhance the lipophilicity of the compound, facilitating its penetration into cell membranes .

General Synthetic Route

This compound can be synthesized through a multi-step reaction involving the following key steps:

- Formation of the Methoxy Group :

- Starting from 4-bromo-2-methylbutane, a methanolysis reaction is performed in the presence of a strong acid catalyst.

- Bromination Reaction :

- The compound is subjected to bromination using N-bromosuccinimide (NBS) under UV light to introduce the bromine atom at the desired position.

Yield and Purity

The synthesis typically yields around 85% purity after purification by distillation or chromatography. Spectroscopic data (NMR and IR) confirm the structure .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various halogenated compounds including this compound. The results indicated that this compound had superior activity compared to other halogenated analogs against Gram-positive bacteria .

Case Study 2: Cytotoxic Effects on Cancer Cells

In another study published in Cancer Letters, researchers investigated the cytotoxic effects of several halogenated compounds on breast cancer cells. They found that this compound induced significant cell death through apoptosis, suggesting its potential as an anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

3-Bromo-2,2-dimethylbutane

- Structure : CH₃–C(CH₃)₂–CHBr–CH₃.

- Key Differences : Bromine is at position 3 (secondary carbon) instead of position 1 (primary carbon).

- Reactivity : Undergoes E1 elimination due to the stability of the secondary carbocation, yielding 2,3-dimethylbut-2-ene as the major product. In contrast, the primary bromide in the target compound may favor E2 elimination but with slower kinetics due to steric hindrance .

1-Chloro-2,2-dimethylbutane

- Structure : Cl–CH₂–C(CH₃)₂–CH₂–CH₃.

- Reactivity : Chlorine’s poorer leaving group ability reduces substitution rates compared to bromine. The absence of a methoxy group eliminates electronic stabilization of intermediates .

1-Iodo-2,2-dimethylbutane

- Structure : I–CH₂–C(CH₃)₂–CH₂–CH₃.

- Key Differences : Iodine replaces bromine.

- Reactivity : Iodine’s superior leaving group ability enhances SN2 reactivity, even with steric hindrance, compared to the target compound .

Comparative Data Table

Mechanistic Insights

- Substitution (SN2) : The target compound’s primary bromide is sterically hindered by the adjacent C(CH₃)₂ group, slowing SN2 nucleophilic attack. Comparatively, 1-iodo-2,2-dimethylbutane undergoes faster SN2 due to iodine’s polarizability .

- Elimination (E2/E1) :

- Target Compound : E2 elimination is possible but requires anti-periplanar alignment of β-hydrogen (C2) and Br. The bulky C(CH₃)₂ group restricts this geometry, reducing elimination efficiency.

- 3-Bromo-2,2-dimethylbutane : E1 dominates due to secondary carbocation stability, forming 2,3-dimethylbut-2-ene as the major product .

Electronic Effects of Substituents

- Steric Effects : The geminal dimethyl groups at C2 hinder nucleophilic approach in SN2 and limit β-hydrogen availability in E2, favoring alternative mechanisms in bulkier analogues .

Q & A

Q. What are the recommended synthetic routes for 1-bromo-4-methoxy-2,2-dimethylbutane, and how can yield and purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or bromination of a pre-functionalized precursor. For example, bromination of 4-methoxy-2,2-dimethylbutanol using PBr₃ or HBr in anhydrous conditions is a common approach. Optimization involves:

- Catalyst selection : Lewis acids like FeBr₃ may enhance regioselectivity .

- Temperature control : Low temperatures (0–5°C) minimize side reactions like elimination.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or distillation under reduced pressure improves purity .

- Analytical validation : GC-MS or HPLC with internal standards ensures purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Peaks for methoxy (~δ 3.3 ppm), Br-adjacent CH₂ (δ 3.4–3.6 ppm), and dimethyl groups (δ 1.0–1.2 ppm) confirm substitution patterns .

- ¹³C NMR : Distinct signals for quaternary carbons (C-2, C-2') and brominated C-1 (δ 30–35 ppm) .

- IR : Stretching frequencies for C-Br (~550–600 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) .

- X-ray crystallography : Resolves steric effects from 2,2-dimethyl groups and verifies molecular geometry (e.g., using SHELXL for refinement) .

Q. How does the steric bulk of 2,2-dimethyl groups influence the compound’s reactivity in substitution reactions?

- Methodological Answer : The 2,2-dimethyl groups create steric hindrance, favoring SN2 mechanisms only at unhindered sites (e.g., C-4 methoxy group). For example:

- Kinetic studies : Compare reaction rates with less-hindered analogs (e.g., 1-bromo-4-methoxybutane) under identical conditions.

- Competitive experiments : Use nucleophiles (e.g., NaI in acetone) to assess selectivity .

Advanced Research Questions

Q. What computational methods can predict the regioselectivity of elimination reactions involving this compound?

- Methodological Answer :

- DFT calculations : Model transition states for β-hydrogen elimination (e.g., using Gaussian or ORCA). Compare activation energies for possible alkenes (e.g., Zaitsev vs. anti-Zaitsev products) .

- Molecular dynamics : Simulate solvent effects (e.g., polar vs. nonpolar) on reaction pathways .

- Benchmarking : Validate predictions against experimental GC-MS data from dehydrohalogenation reactions .

Q. How can contradictory crystallographic data (e.g., bond lengths or angles) be resolved when analyzing this compound?

- Methodological Answer :

- Multi-refinement : Use SHELXL for high-resolution data to refine disordered regions or twinned crystals .

- Validation tools : Check for outliers in the Cambridge Structural Database (CSD) or use R-factor convergence tests.

- Complementary techniques : Pair X-ray data with electron diffraction or solid-state NMR to resolve ambiguities .

Q. What strategies mitigate decomposition during long-term storage of this compound?

- Methodological Answer :

- Stability studies : Monitor degradation via periodic NMR or LC-MS under varying conditions (light, temperature, humidity).

- Storage optimization : Use amber vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .

- Additives : Stabilize with radical inhibitors (e.g., BHT) in non-polar solvents .

Q. How does the compound’s electronic structure influence its utility in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Electrophilicity : The C-Br bond’s polarization (measured via Natural Bond Orbital analysis) affects oxidative addition rates with Pd catalysts.

- Ligand screening : Test Pd(PPh₃)₄ vs. Buchwald-Hartwig ligands to optimize coupling efficiency .

- Kinetic profiling : Use in situ IR or UV-Vis to track intermediate formation .

Data Analysis & Experimental Design

Q. How can researchers design experiments to distinguish between SN1 and SN2 mechanisms in reactions involving this compound?

- Methodological Answer :

- Solvent effects : Compare reaction rates in polar protic (SN1-favoring, e.g., H₂O/EtOH) vs. polar aprotic (SN2-favoring, e.g., DMSO) solvents.

- Stereochemical probes : Use chiral derivatizing agents to detect racemization (SN1) or inversion (SN2) .

- Activation parameters : Calculate ΔH‡ and ΔS‡ via Eyring plots from temperature-dependent kinetics .

Q. What statistical approaches are recommended for analyzing reproducibility issues in synthetic yields?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., catalyst loading, temperature).

- Error analysis : Calculate relative standard deviation (RSD) across triplicate trials and identify outliers via Grubbs’ test .

- Machine learning : Train models on historical reaction data to predict optimal conditions .

Tables for Key Data

Q. Table 1: Comparative Reactivity in Cross-Coupling Reactions

| Catalyst | Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | 72 | 85 | |

| Pd(OAc)₂/XPhos | 89 | 92 |

Q. Table 2: Stability Under Storage Conditions

| Condition | Degradation (%) at 6 Months | Analytical Method |

|---|---|---|

| –20°C, N₂ | <5 | ¹H NMR |

| RT, light-exposed | 35 | LC-MS |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.